Cas no 898444-83-2 (2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole)

2-1-(Benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a benzenesulfonyl-substituted piperidine moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzenesulfonyl group enhances stability and modulates electronic characteristics, while the piperidine ring contributes to conformational flexibility, potentially improving binding affinity in biological systems. The benzodiazole component offers a versatile scaffold for further functionalization. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and steric profile. Its synthetic accessibility also allows for scalable production in research settings.
2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole structure
898444-83-2 structure
Product Name:2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole
CAS No:898444-83-2
MF:C18H19N3O2S
MW:341.427362680435
CID:5484420
Update Time:2025-05-26

2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(benzenesulfonyl)piperidin-4-yl]-1H-benzimidazole
    • 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole
    • Inchi: 1S/C18H19N3O2S/c22-24(23,15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2,(H,19,20)
    • InChI Key: BGAYELMDHYVQTP-UHFFFAOYSA-N
    • SMILES: C1(C2CCN(S(C3=CC=CC=C3)(=O)=O)CC2)NC2=CC=CC=C2N=1

2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2601-0004-2μmol
2-[1-(benzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole
898444-83-2 90%+
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Additional information on 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole

Introduction to 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole (CAS No. 898444-83-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole, identified by the chemical identifier CAS No. 898444-83-2, represents a novel heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to a class of molecules characterized by the integration of multiple pharmacophoric units, which include a piperidine ring substituted with a benzenesulfonyl group and a benzodiazole moiety. The structural framework of this compound not only imparts unique physicochemical properties but also opens up diverse possibilities for its therapeutic applications.

The benzenesulfonyl group, a key structural feature of this molecule, is known for its ability to enhance binding affinity and stability in protein-ligand interactions. This moiety has been extensively studied for its role in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor binding. The presence of the piperidine ring further contributes to the compound's solubility and metabolic stability, making it an attractive candidate for drug development. Moreover, the benzodiazole component is well-documented for its anxiolytic, sedative, and muscle relaxant properties, which have been exploited in numerous therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole exemplifies this concept by combining the pharmacological potential of the benzenesulfonyl-piperidine scaffold with the therapeutic benefits of benzodiazole. Such hybrid molecules have shown promise in addressing complex diseases that involve multiple pathological mechanisms.

In the realm of chemical biology, this compound has been investigated for its potential role in modulating neurotransmitter systems. The benzodiazole moiety, in particular, interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. Preclinical studies have suggested that derivatives of benzodiazole can serve as leads for developing new anxiolytics with improved efficacy and reduced side effects. The benzenesulfonyl group's ability to engage with specific amino acid residues in protein targets further enhances the compound's binding profile.

The synthesis and characterization of 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole have been optimized using state-of-the-art methodologies. Advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to ensure high purity and structural integrity. These analytical methods are critical for understanding the compound's behavior in vitro and in vivo.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. Emerging research indicates that the combination of piperidine and benzodiazole scaffolds can lead to novel therapeutics that address both cognitive and emotional symptoms associated with conditions such as Alzheimer's disease and anxiety disorders. The benzenesulfonyl group's interaction with enzymes like cytochrome P450 (CYP450) has also been explored, providing insights into its metabolic pathways and potential drug-drug interactions.

Furthermore, computational modeling and molecular docking studies have been instrumental in predicting the binding affinity and selectivity of 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole towards various biological targets. These studies have revealed that the compound exhibits high specificity for certain enzymes and receptors while minimizing off-target effects. This selectivity is a critical factor in developing safe and effective pharmaceuticals.

The pharmacokinetic properties of this molecule have also been thoroughly evaluated. In preclinical trials, it has demonstrated favorable absorption, distribution, metabolism, excretion (ADME) profiles, which are essential for determining its bioavailability and therapeutic efficacy. The compound's solubility profile has been particularly noteworthy, showing improved solubility compared to traditional benzodiazolones due to the presence of the piperidine ring.

Another area where this compound shows promise is in oncology research. The ability of benzenesulfonyl derivatives to inhibit kinases and other enzymes involved in tumor growth has been well-documented. Preliminary studies suggest that 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole may exhibit anti-proliferative effects by interfering with key signaling pathways implicated in cancer progression. While further research is needed to validate these findings, they highlight the compound's potential as an anti-cancer agent.

The development of new drug candidates often involves iterative optimization processes to enhance potency and reduce toxicity. Researchers have employed structure-based drug design (SBDD) strategies to modify various parts of the molecular structure of 2-1-(benzenesulfonyl)piperidin-4-yl-1H-1,3-benzodiazole while maintaining its core pharmacophoric features. These modifications aim to improve pharmacokinetic properties without compromising therapeutic activity.

The role of computational chemistry has been pivotal in accelerating this optimization process. High-throughput virtual screening (HTVS) techniques have allowed researchers to rapidly evaluate thousands of compounds against biological targets before synthesizing them physically. This approach has significantly reduced time-to-market for new drug candidates while minimizing resource expenditure.

In conclusion,2-1-(benzenesulfonyl)piperidin-4-yly-H)-13-benzodiazole (CAS No. 89844483 82) represents a promising lead structure with diverse therapeutic applications spanning neurological disorders to oncology research areas due mainly towards synergistic effects between incorporated pharmacophores namely benzenesulfon ylpiperidine along benzodiaz ole components enhanced by structural optimization strategies alongside advanced computational methodologies enabling rapid discovery development pipelines thereby reinforcing its significance within modern medicinal chemistry landscape

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